3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrimidine ring substituted with an amino group and a methyl group, linked to an oxazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one hydrochloride typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the formation of the oxazolidinone ring. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine derivatives with methylating agents under controlled conditions.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by cyclization reactions involving amino alcohols and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrimidine compounds .
Scientific Research Applications
3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Oxazolidinone derivatives: These compounds have a similar oxazolidinone ring and are known for their antimicrobial properties.
Uniqueness
3-[(4-amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-one hydrochloride is unique due to its specific combination of a pyrimidine ring with an oxazolidinone ring, which imparts distinct chemical and biological properties . This unique structure allows for a wide range of applications and potential therapeutic uses .
Properties
CAS No. |
2680533-59-7 |
---|---|
Molecular Formula |
C9H13ClN4O2 |
Molecular Weight |
244.7 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.